molecular formula C27H42O B116434 Cholesta-4,6-dien-3-one CAS No. 566-93-8

Cholesta-4,6-dien-3-one

Cat. No. B116434
CAS RN: 566-93-8
M. Wt: 382.6 g/mol
InChI Key: XIWMRKFKSRYSIJ-GYKMGIIDSA-N
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Description

Cholesta-4,6-dien-3-one is a steroidal compound that has been the subject of various studies due to its significance in organic chemistry and biochemistry. It is an oxidation product of cholesterol and serves as an intermediate in the synthesis of other complex steroidal structures .

Synthesis Analysis

The electrochemical oxidation of cholesterol in acetonitrile has been shown to produce cholesta-4,6-dien-3-one efficiently. This process involves a four-electron, four-proton electrochemical mechanism, which has been optimized on a laboratory scale using a flow-through column electrolysis system . Additionally, new chemical syntheses have been developed to yield cholesta-4,6-dien-3-one with high purity, addressing the challenges of impurities and complex synthesis routes .

Molecular Structure Analysis

The molecular structure of cholesta-4,6-dien-3-one has been elucidated using X-ray diffractometer intensities, revealing an orthorhombic crystal structure with specific cell dimensions and a conventional R value of 0.06 . This detailed structural information is crucial for understanding the reactivity and physical properties of the molecule.

Chemical Reactions Analysis

Cholesta-4,6-dien-3-one undergoes various chemical reactions, including enzymatic saturation of its double bonds to form cholestanol, as observed in rat and mouse liver microsomes. This process involves the sequential addition of hydride ions and protons in a stereo-specific manner . Additionally, the compound has been studied under gamma irradiation, where it forms radicals through the addition of hydrogen atoms, as evidenced by EPR spectroscopy . Reactions with hydrazoic acid have also been explored, leading to the formation of different steroidal structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of cholesta-4,6-dien-3-one are closely related to its molecular structure. The compound's crystal data provide insights into its density and molecular packing, which are important for predicting its behavior in various solvents and reactions . Its reactivity with different reagents, such as hydrazoic acid and nucleophiles, further demonstrates its versatile nature in chemical synthesis .

Scientific Research Applications

Understanding Sterol Oxides in Foodstuffs

The study by Finocchiaro and Richardson (1983) highlights the importance of analyzing dietary sterol oxides in food items, particularly focusing on cholesterol-rich foods. The research emphasizes the need for proper isolation and characterization techniques for these sterol oxides, which include compounds like cholesta-3,5-dien-7-one. This study underscores the significance of further research to identify and quantify these compounds accurately in various foods, which may have implications for food safety and nutrition (Finocchiaro & Richardson, 1983).

Unravelling Sterol Metabolism Pathways

Wang and Griffiths (2018) offer insights into newly discovered metabolites of cholesterol and its precursors, suggesting that these unusual metabolic pathways, although minor in healthy individuals, might be major in diseased states. The study reveals the formation of specific sterol metabolites, such as 7-oxocholesterol and cholestane-3β,5α,6β-triol, in certain diseases, leading to the hypothesis that these metabolites could have roles in embryonic development and potentially link sterol metabolism to cancer (Wang & Griffiths, 2018).

Insights into Cholesterol and Cardiovascular Disease

The application of HMG-CoA reductase inhibitors in treating hypercholesterolemia is discussed by Grundy (1988). This class of cholesterol-lowering drugs, such as lovastatin, is shown to have significant effects on plasma cholesterol levels, potentially offering new avenues in the treatment and understanding of cardiovascular diseases (Grundy, 1988).

Role in Biological and Clinical Applications

Dielectrophoresis technology, as described by Sarno et al. (2020), is used in a range of biological and clinical applications, including the manipulation of various biologically derived molecules such as proteins, bacteria, and cancer cells. The advancements in this field may have implications for the precise manipulation and study of compounds like cholesta-4,6-dien-3-one in various research and clinical settings (Sarno et al., 2020).

Future Directions

Cholesta-4,6-dien-3-one has been found to induce cell proliferation, epithelial-to-mesenchymal transition (EMT) markers, and senescence in human biliary tree stem/progenitor cells (hBTSCs), and also impaired the differentiation in mature cholangiocytes . This suggests potential future research directions in understanding the role of Cholesta-4,6-dien-3-one in these biological processes.

properties

IUPAC Name

(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9-10,17-19,22-25H,6-8,11-16H2,1-5H3/t19-,22+,23-,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWMRKFKSRYSIJ-GYKMGIIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10862212
Record name Cholesta-4,6-dien-3-one
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URL https://comptox.epa.gov/dashboard/DTXSID10862212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cholesta-4,6-dien-3-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002394
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Cholesta-4,6-dien-3-one

CAS RN

566-93-8
Record name Cholesta-4,6-dien-3-one
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Cholestadien-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholesta-4,6-dien-3-one
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Record name Cholesta-4,6-dien-3-one
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Record name Cholesta-4,6-dien-3-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002394
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
449
Citations
AA Kandutsch - Journal of Lipid Research, 1963 - ASBMB
Incubation of cholesta-4,7-dien-3-one with mouse liver microsomes and TPN or TPNH resulted in the production of two new metabolites. The ultraviolet absorption spectra, …
Number of citations: 20 www.jlr.org
I Björkhem, S Skrede, MS Buchmann, C East… - …, 1987 - Wiley Online Library
Evidence was recently presented that an essential part of the accumulation of cholestanol in patients with cerebrotendinous xanthomatosis is due to acceleration of a novel pathway, …
Number of citations: 47 aasldpubs.onlinelibrary.wiley.com
J Adachi, K Hojo, Y Ueno, T Naito… - Alcoholism: Clinical …, 1996 - Wiley Online Library
Lipids and oxidized lipids were analyzed by gas chromatography‐mass spectrometry in the erythrocyte membranes of alcoholic and control subjects. Cholesta‐3,5‐dien‐7‐one and …
Number of citations: 14 onlinelibrary.wiley.com
MS Buchmann, I Björkhem, S Skrede - … et Biophysica Acta (BBA)-Lipids and …, 1987 - Elsevier
Cerebrotendinous xanthomatosis (CTX) is a lipid storage disease where the basic defect is a lack of the mitochondrial C 27 -steroid 26-hydroxylase involved in bile acid synthesis (EC …
Number of citations: 13 www.sciencedirect.com
YY Hosokawa, H Hakamata, T Murakami, S Aoyagi… - Electrochimica …, 2009 - Elsevier
Cholesterol was shown to be oxidized at the glassy carbon electrode in an acetonitrile–2-propanol mixture and this oxidation reaction was applied to the determination of serum total …
Number of citations: 35 www.sciencedirect.com
I Björkhem, M Buchmann, S Byström - Journal of Biological Chemistry, 1992 - Elsevier
The mechanism and stereochemistry in connection with enzymatic conversion of cholesta-4,6-dien-3-one into cholestanol was studied. Rat and mouse liver microsomes are able to …
Number of citations: 14 www.sciencedirect.com
YY Hosokawa, H Hakamata, T Murakami, F Kusu - Tetrahedron Letters, 2010 - Elsevier
Cholesterol has been shown to be electrochemically oxidized at a carbon electrode to form cholesta-4,6-dien-3-one in acetonitrile [Hosokawa, YY; Hakamata, H.; Murakami, T.; Aoyagi, …
Number of citations: 14 www.sciencedirect.com
NL Kantiengar, RA Morton - Biochemical Journal, 1955 - ncbi.nlm.nih.gov
… Absorption is slow and partial, but a little unchanged material reaches the liver; conversion into a similar compound (probably cholesta-4:6dien-3-one) occurs in the gut to an …
Number of citations: 3 www.ncbi.nlm.nih.gov
L Nevi, D Costantini, S Safarikia, S Di Matteo… - Cells, 2019 - mdpi.com
Human biliary tree stem/progenitor cells (hBTSCs), reside in peribiliary glands, are mainly stimulated by primary sclerosing cholangitis (PSC) and cholangiocarcinoma. In these …
Number of citations: 7 www.mdpi.com
MT Ryzlak, W Ambroziak, CP Schaffner - Biochimica et Biophysica Acta …, 1991 - Elsevier
A recently isolated cholesterol oxidation product, cholesta-3,5-dien-7-one, which was present at high concentrations in fatty/cirrhotic alcoholic liver was identified as a potent …
Number of citations: 13 www.sciencedirect.com

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